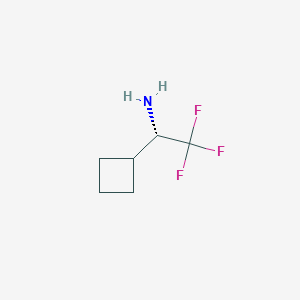

(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(1S)-1-cyclobutyl-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2/t5-/m0/s1 |

InChI Key |

LXAOKYBECWRFMX-YFKPBYRVSA-N |

Isomeric SMILES |

C1CC(C1)[C@@H](C(F)(F)F)N |

Canonical SMILES |

C1CC(C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Asymmetric Synthesis of S 1 Cyclobutyl 2,2,2 Trifluoroethanamine and Analogues

Chiral Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

The creation of chiral centers in α-trifluoromethyl amines is often achieved through catalytic enantioselective reactions. nih.gov These methods can be broadly categorized into several approaches, including the reduction of CF3-substituted ketimines and nucleophilic additions to imine systems. nih.gov

Organocatalytic Asymmetric Additions to N-Trifluoroethyl Ketimines

Organocatalysis provides a powerful, metal-free approach for the asymmetric synthesis of complex molecules. In the context of α-trifluoromethyl amines, chiral organocatalysts, such as bifunctional squaramide-tertiary amines, have been successfully employed in asymmetric cycloadditions involving N-2,2,2-trifluoroethylisatin ketimines. acs.orgnih.gov These reactions construct intricate spirocyclic structures containing a trifluoromethylated amine moiety with high yields and excellent stereocontrol. acs.orgnih.gov

For instance, the [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes, catalyzed by a chiral squaramide-tertiary amine, yields 3,2′-pyrrolidinyl spirooxindoles. acs.orgnih.gov This method is notable for creating four contiguous stereocenters with high efficiency. acs.orgnih.gov Similarly, quinine-thiourea catalysts have been used for the highly enantioselective addition of alcohols to cyclic trifluoromethyl ketimines, producing chiral N,O-ketals in up to 99% yield and 96% enantiomeric excess (ee). rsc.orgrsc.org

Table 1: Organocatalytic Asymmetric Reactions with N-Trifluoroethyl Ketimines

| Catalyst Type | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Bifunctional Squaramide-Tertiary Amine | [3+2] Cycloaddition | Spirooxindoles | High | Excellent | acs.orgnih.gov |

| Quinine-Thiourea | Alcohol Addition | Chiral N,O-Ketals | up to 99% | up to 96% | rsc.orgrsc.org |

| Cinchona-derived Squaramide | [3+2] Cycloaddition | Bispiro Heterocycles | 65-99% | 57->99% | mdpi.com |

Transition Metal-Catalyzed Reductive Aminations for Chiral Amine Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient pathways to chiral amines through reductive amination. researchgate.netnih.gov This one-pot reaction combines a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral metal catalyst. researchgate.netnih.gov The process typically involves the initial formation of an imine intermediate, which is then stereoselectively reduced. researchgate.netnih.gov Metals such as iridium, rhodium, and ruthenium are commonly used. researchgate.netnih.gov

The direct asymmetric hydrogenation of unprotected N-H imines is an attractive and atom-economical method for synthesizing primary chiral amines. nih.gov Chiral iridium complexes, such as those with the f-binaphane ligand, have proven effective for the homogeneous asymmetric hydrogenation of N-H ketoimines. nih.govresearchgate.net These reactions can produce chiral amines in high yields (90-95%) and with excellent enantioselectivities (up to 95% ee). nih.govresearchgate.net Similarly, ruthenium catalysts have been developed for the direct asymmetric reductive amination of ketones using ammonia (B1221849) and hydrogen gas, demonstrating high chemo- and enantioselectivity. nih.gov

Table 2: Enantioselective Hydrogenation of N-H Imines

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-(S,S)-f-binaphane | N-H Ketoimines | 90-95% | up to 95% | nih.govresearchgate.net |

| [Ru(I)H(CO)((S,S)-f-binaphane)(PPh3)] | Alkyl-Aryl Ketones | Good | Good | nih.gov |

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid or isopropanol (B130326) as the hydrogen source. This method has been successfully applied to the reductive amination of ketones to generate chiral amines. nih.gov Chiral iridium and ruthenium complexes are frequently used as catalysts. nih.govnih.gov For example, iridium complexes have been utilized for the transfer hydrogenation and reductive amination of diketones to access β- and γ-amino alcohols. nih.gov While Noyori-type transfer hydrogenation has been effective for N-aryl ketimines, the development of catalysts for a broader range of substrates, including those leading to α-trifluoromethyl amines, is an active area of research. nih.gov

Nucleophilic Trifluoromethylation Approaches to α-Trifluoromethyl Amines

The direct introduction of a trifluoromethyl group is a fundamental strategy for synthesizing α-trifluoromethyl amines. nih.gov This can be achieved by adding a trifluoromethyl nucleophile to an imine or a related precursor. nih.gov

Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent. sigmaaldrich.comwikipedia.org It can react with imines, often generated in situ from an aldehyde or ketone and an amine, to introduce the CF3 group. enamine.net The reaction is typically initiated by a fluoride (B91410) source, which generates the active trifluoromethide anion ([CF3]−). wikipedia.org This method allows for the high-yielding, preparative-scale synthesis of primary α-trifluoromethyl amines from a wide range of carbonyl compounds. enamine.net The process often involves the trifluoromethylation of an intermediate N-benzylimine, followed by hydrogenolysis to remove the benzyl (B1604629) group, yielding the primary amine. enamine.net

Table 3: Ruppert-Prakash Reagent in Amine Synthesis

| Substrate | Key Steps | Product | Yield | Reference |

|---|

Addition to Imines

A prominent and effective method for the asymmetric synthesis of chiral amines, including those bearing a trifluoromethyl group, involves the nucleophilic addition to imines. nuph.edu.ua The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a reliable strategy for achieving high stereoselectivity in these transformations. nuph.edu.uanih.gov This approach generally involves three main steps: the condensation of the chiral auxiliary with a ketone or aldehyde to form a chiral imine, the diastereoselective addition of a nucleophile to the C=N bond, and subsequent removal of the auxiliary to yield the desired chiral amine. nuph.edu.ua

Fluorinated N-(tert-butylsulfinyl) imines are particularly useful substrates for producing a wide array of enantiomerically enriched polyfluoroalkyl amines, amino alcohols, and amino acids. nih.gov Various nucleophiles, including organometallic reagents and C-H acids, have been successfully employed in addition reactions to these imines. nih.gov For instance, the asymmetric addition of organolithium reagents to chiral fluoroalkyl α,β-unsaturated N-tert-butanesulfinyl ketimines provides an efficient route to α-tertiary fluoroalkyl allylic amines. nih.gov

While a specific documented synthesis of (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine via this method is not detailed in the reviewed literature, the general applicability of adding organometallic reagents (like cyclobutylmagnesium bromide or cyclobutyllithium) to the corresponding N-tert-butanesulfinyl trifluoromethyl ketimine represents a highly viable and predictable synthetic route. The stereochemical outcome is controlled by the chiral sulfinyl group, which effectively directs the incoming nucleophile to one face of the imine.

Furthermore, organocatalytic asymmetric additions to trifluoromethylaldimines have been developed. For example, the addition of thiols to these imines can be catalyzed by chiral phosphoric acids to produce chiral trifluoromethylated N,S-acetals with high enantioselectivity. rsc.org This highlights the versatility of imine addition reactions in generating stereodefined trifluoromethylated amine derivatives.

Synthetic Transformations Involving Trifluoroethylamine Building Blocks

Trifluoroethylamine derivatives serve as versatile building blocks in organic synthesis, enabling the introduction of the trifluoromethyl group into a variety of molecular scaffolds. This section explores several key synthetic transformations that utilize these building blocks.

In Situ Generation and Reactivity of 2,2,2-Trifluorodiazoethane (B1242873)

2,2,2-Trifluorodiazoethane (CF₃CHN₂) is a valuable but hazardous reagent for introducing the trifluoromethylmethyl group. researchgate.netnih.gov To circumvent the dangers associated with its isolation and handling, methods for its in situ generation have been developed. researchgate.netnih.gov A common approach involves the diazotization of 2,2,2-trifluoroethylamine (B1214592) hydrochloride with sodium nitrite (B80452) under acidic conditions. nih.gov More recently, trifluoroacetaldehyde (B10831) N-tfsylhydrazone has been introduced as a surrogate that can generate CF₃CHN₂ under basic conditions, expanding the scope of its reactivity. researchgate.net The in situ generated CF₃CHN₂ can then be used in a variety of subsequent reactions.

Myoglobin-Catalyzed Cyclopropanation

A notable application of in situ generated 2,2,2-trifluorodiazoethane is in biocatalytic cyclopropanation reactions. Engineered variants of the protein myoglobin (B1173299) have been shown to effectively catalyze the cyclopropanation of olefins with CF₃CHN₂. nih.govnih.gov This method allows for the synthesis of trifluoromethyl-substituted cyclopropanes with high yields and excellent diastereo- and enantioselectivities. nih.govnih.gov A two-compartment system is often employed, where the gaseous CF₃CHN₂ is generated in one chamber and then passed into the reaction vessel containing the myoglobin catalyst and the olefin substrate. nih.govnih.gov This technique has been successfully applied to a range of aryl-substituted olefins, providing a green and efficient route to valuable chiral fluorinated building blocks. nih.gov

| Olefin Substrate | Myoglobin Variant | Yield (%) | de (%) | ee (%) |

| p-chloro-styrene | Mb(H64V,V68A) | 92 | >99 | >99 |

| Styrene | Mb(H64V,V68A) | 85 | >99 | >99 |

| 4-methoxystyrene | Mb(H64V,V68A) | 78 | >99 | >99 |

Table 1: Representative examples of myoglobin-catalyzed cyclopropanation with in situ generated 2,2,2-trifluorodiazoethane. nih.gov

Insertion into Organoboron Compounds

The reaction of 2,2,2-trifluorodiazoethane with organoboron compounds provides a direct route to α-trifluoromethylated organoboron species, which are valuable synthetic intermediates. nih.gov This transformation can proceed without a metal catalyst, particularly with more Lewis acidic boron species like boronic acids. nih.gov The proposed mechanism involves the nucleophilic attack of the diazo compound on the organoboron compound, followed by a 1,2-metalate shift and the extrusion of nitrogen gas. nih.gov

The reactivity of CF₃CHN₂ with organoboron compounds has been explored with various substrates. While boronate esters are generally unreactive due to their low Lewis acidity, boronic acids and potassium trifluoroborate salts readily undergo insertion. This method has been used to synthesize a range of novel α-trifluoromethylated alkyl- and arylboron compounds. nih.gov Copper-catalyzed insertions into B-H bonds have also been reported, further expanding the utility of this reaction. nih.gov

| Organoboron Substrate | Product Type | Yield (%) |

| Phenylboronic acid | α-Trifluoromethylated phenylboron | Good |

| Potassium vinyltrifluoroborate | α-Trifluoromethylated allylboron | High |

| Potassium hexyltrifluoroborate | α-Trifluoromethylated alkylboron | High |

Table 2: Examples of insertion reactions of 2,2,2-trifluorodiazoethane into organoboron compounds.

Palladium-Catalyzed Allylation of sp3 C-H Bonds in Trifluoroethylamine Derivatives

The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis. A palladium-catalyzed method has been developed for the allylation of C(sp³)–H bonds in 2,2,2-trifluoroethylamine derivatives. researchgate.net This reaction allows for the construction of tetrasubstituted carbon stereocenters adjacent to the trifluoroethylamino group. researchgate.net The key to this transformation is the use of an imine derived from a 1-substituted-2,2,2-trifluoroethylamine and a 2-pyridyl-containing amine, which acts as a directing group to facilitate the C-H activation step. researchgate.net This methodology provides access to a variety of 1-allylated-2,2,2-trifluoroethylamine derivatives. researchgate.net

| Trifluoroethylamine Derivative | Allyl Source | Yield (%) |

| N-(1-phenylethyl)-2,2,2-trifluoroethanamine derivative | Allyl carbonate | 75 |

| N-(1-cyclohexylethyl)-2,2,2-trifluoroethanamine derivative | Allyl carbonate | 68 |

Table 3: Examples of palladium-catalyzed allylation of trifluoroethylamine derivatives. (Yields are representative for the described class of reaction) researchgate.net

Formation of Spirocyclic Systems Featuring Trifluoroethylamine Moieties

Spirocyclic systems are prevalent in many natural products and pharmaceutically active compounds. The incorporation of a trifluoroethylamine moiety into such scaffolds is of significant interest for drug discovery. A powerful strategy for constructing spirocyclic oxindoles containing a trifluoromethyl group involves the use of N-2,2,2-trifluoroethylisatin ketimines. researchgate.net These ketimines, which are readily prepared from the condensation of an isatin (B1672199) with 2,2,2-trifluoroethylamine, can act as precursors to azomethine ylides. researchgate.net These reactive intermediates can then undergo various cycloaddition reactions ([3+2], [3+3], etc.) with different dipolarophiles to generate a diverse range of complex spirocyclic systems in a stereoselective manner. researchgate.net This approach provides a modular and efficient route to novel trifluoromethylated spirooxindoles. researchgate.netnih.gov

| Cycloaddition Type | Dipolarophile | Product |

| [3+2] | Maleimides | Spiro[pyrrolidine-3,3'-oxindole] |

| [3+2] | Alkenes | Spiro[pyrrolidine-3,3'-oxindole] |

| [3+3] | 2-nitroallylic acetates | Spiro[piperidine-3,3'-oxindole] |

Table 4: Examples of cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimine derivatives for the synthesis of spirocyclic systems. researchgate.net

Stereochemical Control and Enantiomeric Purity in S 1 Cyclobutyl 2,2,2 Trifluoroethanamine Synthesis

Mechanistic Insights into Stereoselective Induction

The creation of a specific stereoisomer, such as the (S)-enantiomer of 1-cyclobutyl-2,2,2-trifluoroethanamine, relies on strategies that favor the formation of one enantiomer over the other. This is often accomplished through asymmetric synthesis, which can involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts. youtube.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a non-chiral starting material to guide the synthesis towards a specific stereochemical outcome. youtube.comyoutube.com The auxiliary, being chiral itself, creates a diastereomeric intermediate that reacts with a reagent in a sterically biased manner. This controlled reaction sets the desired stereocenter. After the key stereochemistry-defining step, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com This process is highly efficient and reliable for creating molecules with multiple stereocenters. youtube.com For instance, in the synthesis of γ-chiral amines, a chiral sulfinimine can be used to direct a diastereoselective reduction, which, after deprotection, yields a chiral amine with high enantiomeric excess. nih.gov

Another approach is the transition-metal-catalyzed isomerization of allylic amines, which can be used to synthesize γ-chiral amines. nih.gov In these methods, chirality is often introduced by using metal complexes with specifically designed chiral ligands. nih.gov The mechanism involves the base-catalyzed isomerization of an allylic amine to a chiral imine/enamine intermediate, which is then reduced diastereoselectively. nih.gov

Enzymatic catalysis also offers a powerful method for stereoselective synthesis. Lactate dehydrogenases (LDHs), for example, can be used for the asymmetric reduction of prochiral ketones. nih.gov By selecting the appropriate LDH (e.g., from different organisms), it is possible to synthesize either the (S) or (R) enantiomer of a target molecule with excellent stereoselectivity. nih.gov Molecular docking simulations can help elucidate the catalytic mechanisms and understand the stereoselectivity toward specific substrates. nih.gov

Diastereoselective Pathways in Synthesis

When a molecule contains more than one stereocenter, the relative configuration of these centers must be controlled. This is known as diastereoselective synthesis. The synthesis of substituted cyclobutanes, such as the precursor to (S)-1-cyclobutyl-2,2,2-trifluoroethanamine, presents unique challenges due to the stereochemical complexity and the conformational flexibility of the cyclobutane (B1203170) ring. calstate.edu

A common and effective strategy for constructing substituted cyclobutanes is the Michael addition onto cyclobutenes. rsc.orgnih.govepfl.chresearchgate.net This approach allows for the diastereoselective formation of 1,2-disubstituted cyclobutanes. The choice of base and solvent is critical for controlling the diastereomeric ratio (dr). For example, in the sulfa-Michael addition of thiols to cyclobutene (B1205218) esters, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (B52724) can lead to excellent diastereoselectivity, affording the trans-product with a dr of >95:5. researchgate.net The diastereoselectivity is believed to be under thermodynamic control, as shorter reaction times can lead to lower diastereomeric ratios. researchgate.net

The scope of the diastereoselective Michael addition is broad, accommodating various thiols and N-nucleophiles, including imidazoles and nucleobase derivatives. nih.govresearchgate.net This versatility enhances the chemical diversity of available cyclobutane building blocks for medicinal chemistry. nih.gov The table below summarizes the optimization of a diastereoselective Michael addition, highlighting the influence of the base on the reaction's yield and diastereoselectivity. researchgate.net

Another powerful method for creating complex, stereodefined structures is the 1,3-dipolar cycloaddition. A metal-free, diastereoselective formal [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones has been developed to produce tetracyclic spirooxindoles with good yields and high diastereoselectivity (up to 91:9 dr). nih.gov This reaction proceeds through a 2-azaallyl anion intermediate, which adds to the dione, followed by an intramolecular cyclization to form the final product. nih.gov

Assessment of Enantiomeric Excess and Absolute Configuration

After a stereoselective synthesis, it is crucial to accurately determine the enantiomeric excess (ee) and confirm the absolute configuration of the product. Enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is a critical parameter in the pharmaceutical industry. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for separating enantiomers. nih.govyoutube.com The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers in the sample and the chiral selector of the CSP. sigmaaldrich.com Because these diastereomeric complexes have different energies, they travel through the column at different rates, leading to their separation. youtube.com The choice of the CSP and the mobile phase is critical for achieving good separation. youtube.com Modern CSPs based on superficially porous particles (SPPs) offer higher efficiency and faster analysis times compared to traditional fully porous particle columns. nih.govchromatographyonline.com

Several types of CSPs are commonly used, including those based on cyclodextrins, cyclofructans, proteins, and polysaccharides like cellulose (B213188) and amylose. youtube.comsigmaaldrich.comchromatographyonline.com The mobile phase, often a mixture of solvents like acetonitrile and methanol (B129727) with additives like trifluoroacetic acid and triethylamine, is optimized to achieve the best enantioseparation. nih.gov

Once separated by HPLC, the enantiomeric excess can be quantified by comparing the peak areas of the two enantiomers. Other techniques for determining ee include the use of fluorescent macrocyclic sensors, which can show different fluorescence responses to (R)- and (S)-enantiomers. nih.gov The absolute configuration of a chiral molecule is often determined by methods such as X-ray crystallography of a suitable crystalline derivative or by comparing its optical rotation to a known standard.

Chemical Reactivity and Research Applications of S 1 Cyclobutyl 2,2,2 Trifluoroethanamine As a Chiral Intermediate

Role as a Chiral Amine in Organic Transformations

The primary role of (S)-1-cyclobutyl-2,2,2-trifluoroethanamine in organic transformations stems from its nature as a chiral primary amine. Chiral amines are fundamental reagents and catalysts in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the nucleophilicity and basicity of the amine, which in turn affects its reactivity in various transformations.

This amine can be employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled. Furthermore, it can serve as a precursor for the synthesis of chiral ligands for metal-catalyzed reactions or as a key component in organocatalysis.

Common organic transformations where this compound can act as a chiral controller include:

Formation of Imines and Enamines: Condensation with aldehydes and ketones yields chiral imines and enamines. These intermediates can then undergo stereoselective nucleophilic additions or cycloadditions.

Amide Bond Formation: Acylation of the amine with various carboxylic acids or their derivatives produces chiral amides. These amides can serve as precursors for more complex structures or be used to study biological interactions.

Reductive Amination: Reaction with a carbonyl compound in the presence of a reducing agent provides access to chiral secondary amines.

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making this amine a particularly attractive building block in medicinal chemistry. nih.gov

| Transformation | Reactant | Product Type | Significance |

| Imine Formation | Aldehyde/Ketone | Chiral Imine | Intermediate for asymmetric nucleophilic addition |

| Amide Synthesis | Acyl Chloride | Chiral Amide | Precursor for bioactive molecules |

| Reductive Amination | Carbonyl Compound | Chiral Secondary Amine | Synthesis of diverse amine derivatives |

Utility in the Asymmetric Synthesis of Complex Molecules

The structural features of this compound make it a useful synthon for the asymmetric synthesis of complex molecules, particularly those with pharmaceutical applications. The cyclobutane (B1203170) moiety is a recognized pharmacophore that can introduce conformational rigidity and improve the metabolic stability of a molecule. nih.gov Its three-dimensional structure can also facilitate specific interactions with biological targets. nih.gov

The combination of the chiral amine, the cyclobutyl ring, and the trifluoromethyl group in a single building block allows for the efficient construction of molecules with multiple desired properties. For instance, its incorporation into a larger molecule can be a key step in the synthesis of enzyme inhibitors, receptor modulators, or other therapeutic agents. The stereocenter on the amine ensures the final product is obtained as a single enantiomer, which is often crucial for biological activity and safety.

While specific examples of its direct use are often found within proprietary patent literature, the general strategy involves leveraging the amine functionality for coupling reactions while the rest of the molecule provides the desired stereochemical and physicochemical properties. The synthesis of chiral α-trifluoromethylamines from related building blocks highlights the importance of this structural motif in modern organic synthesis. researchgate.net

| Target Molecule Class | Synthetic Strategy | Contribution of the Chiral Amine |

| Enzyme Inhibitors | Amide coupling with a pharmacophoric acid | Provides stereocontrol and a metabolically stable moiety |

| GPCR Ligands | Reductive amination to form a key pharmacophore | Introduces a rigid cyclobutyl group and a chiral center |

| Complex Natural Product Analogues | Use as a chiral building block in multi-step synthesis | Efficiently installs multiple key structural features |

Derivatization and Exploration of Structure-Reactivity Relationships

The derivatization of this compound is a key strategy for exploring its structure-reactivity relationships and for fine-tuning its properties for specific applications. By modifying the amine functionality, researchers can generate a library of related compounds with diverse chemical and physical properties.

Common derivatization reactions include:

N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups on the nitrogen atom can modulate the steric and electronic environment around the chiral center. This is crucial for optimizing its performance as a ligand or catalyst.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. Chiral sulfonamides are important intermediates and have shown a wide range of biological activities.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates produces chiral ureas and thioureas. These derivatives are widely used as organocatalysts, particularly in hydrogen-bonding catalysis.

These derivatization studies provide valuable insights into how the interplay between the cyclobutyl ring, the trifluoromethyl group, and the substituent on the nitrogen atom influences the stereochemical outcome of reactions. This knowledge is essential for the rational design of new chiral ligands and catalysts based on this scaffold.

| Derivative Type | Reagent | Potential Application |

| N-Alkyl Amine | Alkyl Halide | Ligand for asymmetric catalysis |

| N-Aryl Amine | Aryl Halide (e.g., Buchwald-Hartwig coupling) | Fine-tuning electronic properties of catalysts |

| Sulfonamide | Sulfonyl Chloride | Bioactive compound, chiral resolving agent |

| Urea/Thiourea | Isocyanate/Isothiocyanate | Organocatalyst for asymmetric reactions |

Future Perspectives and Emerging Research Directions in Trifluoroethylamine Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of α-trifluoromethyl amines is evolving, with a significant trend towards more sustainable and efficient processes that minimize waste and energy consumption. Key advancements are moving away from stoichiometric reagents toward catalytic and atom-economical approaches.

One of the most promising frontiers is biocatalysis . Researchers have engineered hemoproteins, such as myoglobin (B1173299) and cytochrome c variants, to perform reactions not seen in nature. acs.orgacs.org For instance, engineered cytochrome c₅₅₂ from Hydrogenobacter thermophilus can catalyze the asymmetric N–H carbene insertion to produce enantioenriched α-trifluoromethyl amines. acs.org This biocatalytic method offers high yields and enantioselectivities under physiological conditions. Similarly, engineered myoglobin has been used to catalyze the cyclopropanation of olefins with trifluoromethylcarbene precursors, demonstrating high proficiency with up to 46,800 turnovers and excellent stereoselectivity (98-99.9%). acs.org

Catalytic hydrogenation and transfer hydrogenation represent another area of progress. While traditional methods might use metal hydrides, newer systems employ more benign reducing agents. The Akiyama group has demonstrated the use of benzothiazoline (B1199338) as a reducing agent in combination with a chiral phosphoric acid catalyst for the enantioselective transfer hydrogenation of aryl ketimines. nih.gov Although less atom-economical than methods using isopropanol (B130326), this approach avoids costly and toxic ruthenium-based complexes. nih.gov

Furthermore, catalytic isomerization reactions provide a highly atom-economical route to chiral amines. An unprecedented, highly enantioselective isomerization of trifluoromethyl imines via a 1,3-proton shift has been developed using a novel chiral organic catalyst. nih.gov This method efficiently converts achiral imines into optically active trifluoromethylated amines, including both aryl and alkyl variants, in high enantioselectivities. nih.gov

Table 1: Comparison of Sustainable Synthetic Methodologies for Trifluoroethylamines

| Methodology | Catalyst/System | Key Advantages | Reference |

|---|---|---|---|

| Biocatalytic N-H Insertion | Engineered Cytochrome c₅₅₂ | High enantioselectivity (up to 95:5 e.r.), occurs under physiological conditions. | acs.orgresearchgate.net |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Excellent diastereo- and enantioselectivity (98-99.9%), high catalytic proficiency (up to 46,800 turnovers). | acs.org |

| Catalytic Transfer Hydrogenation | Chiral Phosphoric Acid / Benzothiazoline | Avoids expensive and toxic heavy metals like Ruthenium. | nih.gov |

| Catalytic Imine Isomerization | Chiral Organic Catalyst (Cinchona Alkaloid-based) | 100% atom economy, provides access to a broad range of aromatic and aliphatic chiral amines. | nih.gov |

Development of Novel Catalytic Systems for Enantioselective Transformations

The creation of a specific stereocenter in molecules like (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine requires catalysts that can precisely control the three-dimensional arrangement of atoms during a reaction. Research is focused on creating novel catalytic systems with enhanced activity and selectivity.

Organocatalysis has emerged as a powerful tool, avoiding the cost and toxicity associated with some metal catalysts.

Chiral Brønsted acids , such as chiral phosphoric acids, are effective for the enantioselective reduction of CF₃-substituted ketimines. nih.gov

Cinchona alkaloid derivatives have been engineered to achieve unprecedented results. nih.gov By modifying the quinoline (B57606) part of the alkaloid, researchers developed a catalyst (DHQ-7f) that dramatically enhances both the activity and enantioselectivity of imine isomerization, achieving high enantiomeric excess for a variety of aryl and alkyl trifluoromethylated amines. nih.gov

Biocatalysis , as mentioned previously, offers another avenue for novel catalyst development. The power of directed evolution allows scientists to tailor enzymes for specific, non-natural reactions. By mutating key amino acid residues in the active site of proteins like cytochrome c, researchers can invert the enantioselectivity of a reaction, allowing access to either the (R) or (S) enantiomer of the product from the same starting materials. acs.org Computational studies help to understand the interplay between the protein scaffold and the reagents that control this selectivity. acs.org

Transition metal catalysis continues to be refined. While classic systems exist, new ligands are being developed to improve performance. For example, chiral phosphines like WingPhos have been shown to provide high conversion in the synthesis of diaryl trifluoroethylamine products. nih.gov Additionally, copper-catalyzed systems are gaining traction for C-N bond formation under milder conditions than previously required. acs.org

Table 2: Overview of Novel Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Specific Catalyst Example | Transformation | Reported Selectivity | Reference |

|---|---|---|---|---|

| Organocatalyst | Modified Cinchona Alkaloid (DHQ-7f) | Isomerization of N-benzyl trifluoromethyl imines | High enantioselectivity | nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Transfer hydrogenation of aryl ketimines | Good enantioselectivity | nih.gov |

| Biocatalyst | Engineered Cytochrome c variant | N-H carbene insertion | Up to 99.5:0.5 e.r. | acs.orgresearchgate.net |

| Metal Catalyst | Cu/WingPhos | Synthesis of diaryl trifluoroethylamine products | High conversion | nih.gov |

Expansion of Synthetic Applications in Stereoselective Total Synthesis

The availability of enantioenriched α-trifluoromethyl amines through these advanced catalytic methods has made them valuable building blocks for the total synthesis of complex and biologically active molecules. nih.govnih.gov Their utility is demonstrated in the construction of natural products and complex heterocyclic systems.

A prominent example involves the use of N-tert-butanesulfinyl aldimines , which are versatile precursors to chiral amines. The stereoselective addition of functionalized organolithium compounds to these imines produces δ- and ε-amino ketone derivatives. nih.gov These intermediates can then be cyclized to stereoselectively form piperidine (B6355638) ring systems, a common core in many alkaloids. This strategy has been successfully applied to the total synthesis of the natural alkaloids (+)- and (−)-isosolenopsin A. nih.gov

The trifluoroethylamine motif is also being used to construct other complex molecular architectures. In one approach, a diastereoselective formal 1,3-dipolar cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones was developed. nih.gov This metal-free reaction efficiently creates tetracyclic spirooxindoles containing fused pyrrolidine (B122466) and cyclopentane (B165970) subunits with multiple stereogenic centers, showcasing a powerful desymmetrization strategy. nih.gov

Furthermore, the synthesis of enantioenriched propargylamines bearing a trifluoromethyl group highlights another important application. These compounds are highly valuable intermediates for synthesizing a range of natural products and drug candidates. nih.gov

Table 3: Applications of Chiral Trifluoroethylamine Derivatives in Total Synthesis

| Starting Derivative | Key Transformation | Complex Molecule/Scaffold Synthesized | Reference |

|---|---|---|---|

| N-tert-butanesulfinyl aldimine | Addition of organolithium, cyclization | (+)- and (−)-Isosolenopsin A (Piperidine Alkaloids) | nih.gov |

| N-2,2,2-trifluoroethylisatin ketimine | Formal 1,3-dipolar cycloaddition | Tetracyclic spirooxindoles | nih.gov |

| CF₃-substituted imine | Alkynylation | Enantioenriched α-CF₃ propargylamines | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.